

A Technical Guide to Deuterated N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 2-(Benzyl(methyl)amino)ethanol-
*d*4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated N-Benzyl-N-methylethanolamine. It details experimental protocols for its synthesis and analysis and includes visualizations to illustrate key processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where isotopically labeled compounds are utilized.

Physical and Chemical Properties

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule. While specific experimental data for deuterated N-Benzyl-N-methylethanolamine is not readily available in the public domain, we can infer its properties based on the known data of its non-deuterated counterpart and the general effects of deuteration. The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence properties such as boiling point, density, and reaction kinetics.^[1]

The following tables summarize the known physical and chemical properties of N-Benzyl-N-methylethanolamine and provide estimated values for its deuterated analogues. It is important

to note that the values for the deuterated compounds are theoretical and may vary depending on the position and extent of deuterium incorporation.

Table 1: Physical Properties of N-Benzyl-N-methylethanolamine and its Deuterated Analogues

Property	N-Benzyl-N-methylethanolamine (Non-deuterated)	Deuterated N-Benzyl-N-methylethanolamine (Estimated)
Molecular Formula	$C_{10}H_{15}NO$	$C_{10}H_{(15-n)}D_nNO$
Molecular Weight	165.23 g/mol	$165.23 + n(1.006)$ g/mol
Boiling Point	95-105 °C at 2 mmHg	Slightly higher than the non-deuterated form
Density	1.017 g/mL at 25 °C	Slightly higher than the non-deuterated form
Refractive Index (n _{20/D})	1.529	Slightly different from the non-deuterated form

Table 2: Chemical and Safety Properties of N-Benzyl-N-methylethanolamine

Property	Value
CAS Number	101-98-4
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in common organic solvents
pKa	Expected to be slightly higher for the deuterated form due to the kinetic isotope effect, which increases the basicity of amines. [2] [3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338

Experimental Protocols

The synthesis of deuterated N-Benzyl-N-methylethanolamine can be achieved by adapting known methods for the synthesis of the non-deuterated compound, incorporating a deuterated reagent at a key step. The two primary synthetic routes are N-alkylation of N-methylethanolamine and reductive amination.

Synthesis via N-Alkylation of Deuterated N-Methylethanolamine

This method involves the reaction of a deuterated N-methylethanolamine with benzyl bromide. The deuteration of N-methylethanolamine can be achieved using various methods, such as catalytic H/D exchange with D₂O.

Materials:

- Deuterated N-methylethanolamine (e.g., N-methyl-d₃-ethanolamine)
- Benzyl bromide

- Sodium carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask, add deuterated N-methylethanolamine (1.0 eq), sodium carbonate (1.5 eq), and dichloromethane.
- Stir the mixture at room temperature.
- Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to 55 °C for 2 hours.[\[4\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the sodium carbonate.
- Wash the filtrate with water in a separatory funnel.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Reductive Amination with a Deuterated Reducing Agent

This one-pot procedure involves the reaction of N-methylethanolamine with benzaldehyde in the presence of a deuterated reducing agent.

Materials:

- N-methylethanolamine
- Benzaldehyde
- Deuterated sodium borohydride (NaBD_4) or sodium cyanoborodeuteride (NaBD_3CN)
- Methanol (MeOH) or other suitable solvent
- Glacial acetic acid (catalytic amount)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve N-methylethanolamine (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.
- Add a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath.

- Slowly add the deuterated reducing agent (e.g., NaBD₄, 1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 2-12 hours.^[5]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

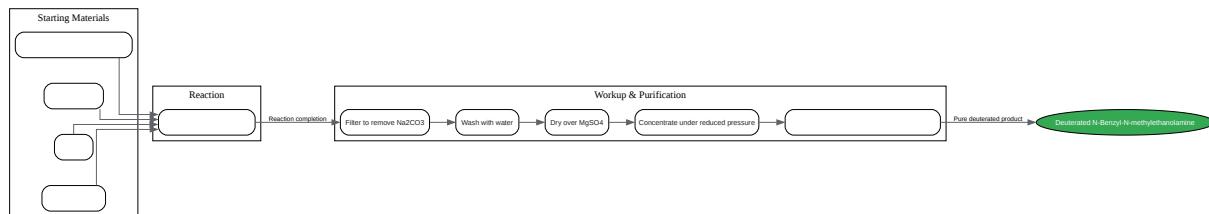
Analytical Methods

The successful synthesis and purity of deuterated N-Benzyl-N-methylethanolamine can be confirmed using a combination of spectroscopic techniques.

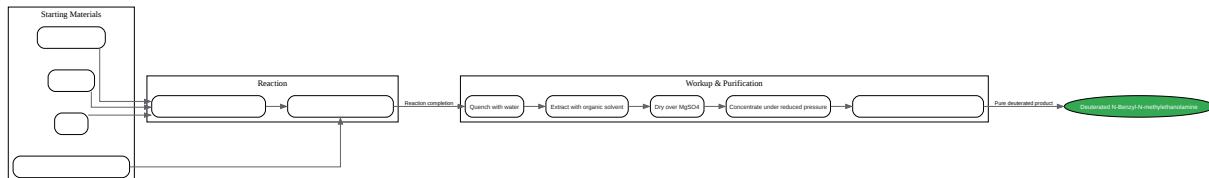
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a decrease in the integration of signals corresponding to the positions of deuterium incorporation. ¹³C NMR will show characteristic shifts for the carbon atoms, and the signals for deuterated carbons will be split into multiplets due to C-D coupling.
- Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. GC-MS is a particularly useful technique for both separation and identification.^[4]

Visualizations

The following diagrams illustrate the synthetic workflows for preparing deuterated N-Benzyl-N-methylethanolamine.

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Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via N-alkylation.



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Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via reductive amination.

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